Cycloastragenol

Neuropharmacology Pharmacokinetics Blood-Brain Barrier

Directly procure Cycloastragenol (CAG), the genuine sapogenin of astragaloside IV, to eliminate pharmacokinetic variability inherent in glycosylated precursors. CAG is the only natural product known to activate telomerase. With superior blood-brain barrier permeability versus AS-IV, CAG ensures reproducible dosing in neuroprotective and anti-aging studies. Sourced as a defined chemical entity with verified purity, it enables consistent target engagement and simplifies formulation development for enhanced oral bioavailability. Choose CAG for reliable, mechanism-driven research outcomes.

Molecular Formula C30H50O5
Molecular Weight 490.7 g/mol
CAS No. 78574-94-4
Cat. No. B1669396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloastragenol
CAS78574-94-4
Synonymsastramembrangenin
cycloastragenol
cyclogalegigenin
GRN510
Molecular FormulaC30H50O5
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESCC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C
InChIInChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17-,18-,19-,20-,21-,22-,23-,26+,27-,28+,29-,30+/m0/s1
InChIKeyWENNXORDXYGDTP-UOUCMYEWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cycloastragenol (CAS 78574-94-4) Procurement Guide for Telomerase Activation and Bioavailability Research


Cycloastragenol (CAG, CAS 78574-94-4) is a tetracyclic triterpenoid aglycone derived from the hydrolysis of astragaloside IV, the principal saponin in Astragalus membranaceus [1]. It is distinguished within its structural class by its unique ability to activate telomerase in multiple cell types, a property that underpins its investigation in age-related, degenerative, and inflammatory conditions [2]. As the genuine sapogenin of major astragalus saponins, CAG represents a critical probe compound and pre-clinical candidate due to its enhanced bioavailability and blood-brain barrier permeability compared to glycosylated precursors [3].

Why Cycloastragenol Cannot Be Simply Substituted with Astragaloside IV or Other Saponins in Experimental Protocols


Substituting cycloastragenol (CAG) with its glycosylated precursor astragaloside IV (AS-IV) or other astragalus saponins in research or formulation settings introduces significant variability in both pharmacokinetic exposure and molecular target engagement. While AS-IV is a major constituent of herbal extracts, its oral bioavailability is exceedingly low and its systemic circulation depends entirely on prior biotransformation to CAG by the gut microbiome, a process that is highly variable between individuals and experimental models [1]. Furthermore, the glycoside moiety of AS-IV impairs blood-brain barrier permeability, a critical limitation for neurological applications, which is overcome by the aglycone CAG [2]. Consequently, direct procurement of CAG as a defined chemical entity, rather than relying on herbal extracts or precursors, is essential for ensuring reproducible dosing and interpreting downstream biological effects.

Quantitative Differentiation Evidence for Cycloastragenol vs. Astragaloside IV and Analogs


Cycloastragenol Demonstrates Superior Blood-Brain Barrier Permeability Relative to Astragaloside IV

In a biotransformation-integrated network pharmacology study, the blood-brain barrier permeability of cycloastragenol (CAG) was directly compared to that of its glycosylated precursor astragaloside IV (ASIV) [1]. The study explicitly concluded that the metabolites, including cycloastragenol, showed higher blood–brain barrier permeability than ASIV [1]. This differential permeability is attributed to the absence of the glycoside moiety in CAG, which reduces molecular weight and increases lipophilicity, thereby enhancing passive diffusion across biological membranes.

Neuropharmacology Pharmacokinetics Blood-Brain Barrier

Cycloastragenol Functions as the Bioavailable Active Metabolite Following Astragaloside IV Oral Administration

A pharmacokinetic study in rats directly quantified the plasma exposure of astragaloside IV (AIV) and its metabolites following oral administration of AIV at 10 mg/kg [1]. The data revealed that cycloastragenol (CA) and its epimer (CA-iso) are the main circulating components, with AIV itself exhibiting a distinct plasma profile. The area under the concentration-time curve (AUC0-∞) for CA was 88.60 ± 9.66 nM·h, while the AUC for AIV was 452.28 ± 43.33 nM·h, and the AUC for CA-iso was 179.06 ± 28.53 nM·h. This demonstrates that AIV is extensively converted in vivo, and CA is a key active principle.

Pharmacokinetics Drug Metabolism Prodrug

Extensive Hepatic First-Pass Metabolism Quantifies the Bioavailability Challenge of Cycloastragenol and Informs Formulation Selection

An in vitro metabolism study using rat and human liver microsomes quantified the extent of cycloastragenol (CAG) degradation, highlighting a key consideration for oral formulation [1]. After a 30-minute incubation, only 17.4% of the starting amount of CAG remained in rat liver microsomes, and only 8.2% remained in human liver microsomes [1]. This indicates a substantial and rapid first-pass hepatic metabolism, with monohydroxylation and further oxidation identified as primary metabolic pathways.

Drug Metabolism Bioavailability Formulation

Synergistic Telomere Lengthening Observed with Cycloastragenol in Combination, but Minimal Effect Alone in Senescent Fibroblasts

A study evaluating the effects of astragaloside IV (AS-IV), cycloastragenol (CAG), and a biopeptide complex on telomere length in human senescent fibroblasts and mesenchymal stromal cells reported that individual components had no significant standalone effect [1]. Specifically, the study noted: 'None of the composition components caused a significant change in the determined parameters on its own. Only cycloastragenol had a negligible effect on the telomere length in fibroblasts.' [1] In contrast, the combination of all three components produced a significant increase in telomere length and telomerase activity.

Geroprotection Telomere Biology Combination Therapy

Industrial-Scale Production and Impurity Profiling of Cycloastragenol via Smith Degradation of Astragaloside IV

A 2023 study detailed the efficient production of cycloastragenol (CAG) on a 2.5-kg scale using Smith degradation from astragaloside IV (AS-IV), a method that overcomes the limitations of traditional plant extraction [1]. The study also performed comprehensive impurity profiling, identifying 15 distinct impurities in the CAG active pharmaceutical ingredient (API) using HPLC-CAD and UPLC-LTQ-Orbitrap-MS [1]. Notably, the study developed these analytical methods specifically because CAG and its related impurities lack strong chromophores and have weak UV absorption, rendering standard HPLC-DAD methods ineffective for quality control [1].

Process Chemistry Quality Control GMP Manufacturing

Optimal Application Scenarios for Cycloastragenol Based on Verified Differential Evidence


In Vivo Central Nervous System Disease Models Requiring Blood-Brain Barrier Penetration

Due to its established superior blood-brain barrier permeability compared to astragaloside IV [1], cycloastragenol is the preferred compound for pre-clinical studies investigating neuroprotective or neuroinflammatory mechanisms in models of intracerebral hemorrhage, ischemic stroke, or neurodegeneration. Procurement of high-purity CAG enables direct dosing and eliminates the variability associated with the biotransformation of AS-IV to CAG.

Mechanistic Studies of Telomerase Activation Where Direct Agonist Activity is Required

As the only natural product reported to activate telomerase [2], cycloastragenol serves as an essential tool compound for dissecting telomerase-dependent pathways in cell biology. However, researchers should note that while CAG activates telomerase in multiple cell types , its effect on telomere length in certain senescent cell models may be negligible when used alone, suggesting it is best deployed in combination with other geroprotective agents for maximal effect [3].

Pharmacokinetic and Metabolism Studies Focused on First-Pass Hepatic Clearance

The extensive and rapid hepatic metabolism of cycloastragenol, quantified as a 91.8% reduction in human liver microsomes over 30 minutes [4], makes it an ideal probe substrate for evaluating formulation technologies designed to enhance oral bioavailability. Researchers developing nano-formulations, prodrugs, or co-administration strategies can use CAG as a benchmark compound with well-characterized metabolic instability.

Industrial-Scale Process Development and GMP Production of Triterpenoid APIs

The documented 2.5-kg scale Smith degradation synthesis of CAG from AS-IV, combined with the established impurity profile and validated HPLC-CAD analytical method [5], provides a robust framework for industrial manufacturing. Contract manufacturing organizations (CMOs) and pharmaceutical developers can leverage this published process chemistry to establish quality control protocols, particularly noting that standard HPLC-DAD is unsuitable for CAG purity analysis due to its weak UV absorbance [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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